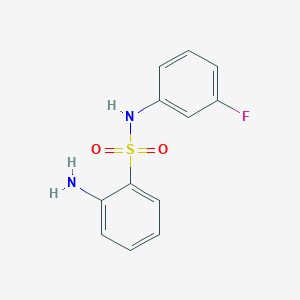
2-Amino-N-(3-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Méthodes De Préparation
The synthesis of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-Amino-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme carbonic anhydrase IX, which is crucial for the survival of certain bacteria . This inhibition disrupts the bacteria’s metabolic processes, leading to their death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Amino-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a bromine atom, this compound also exhibits antibacterial properties.
N-Fluorobenzenesulfonimide: Used for fluorination and amination reactions, it is a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
178479-19-1 |
|---|---|
Formule moléculaire |
C12H11FN2O2S |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-amino-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
Clé InChI |
CHEUCTDBPBEQKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















